

Y12196: A Selective Fungicide Validated for Potent Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Y12196	
Cat. No.:	B13902968	Get Quote

A new frontier in the management of fungal pathogens, **Y12196**, a novel succinate dehydrogenase inhibitor (SDHI), demonstrates high efficacy against a range of plant pathogenic fungi, including strains resistant to existing treatments. This comparison guide provides an objective analysis of **Y12196**'s performance against other leading SDHI fungicides, supported by experimental data, detailed protocols, and pathway visualizations.

Performance Comparison of Y12196 and Alternative Fungicides

Y12196 has shown significant promise in controlling economically important plant pathogens. Its efficacy, as measured by the half-maximal effective concentration (EC50), has been rigorously tested against various fungal species. Below is a comparative summary of the in vitro activity of **Y12196** and other widely used SDHI fungicides: boscalid, fluxapyroxad, and fluopyram.

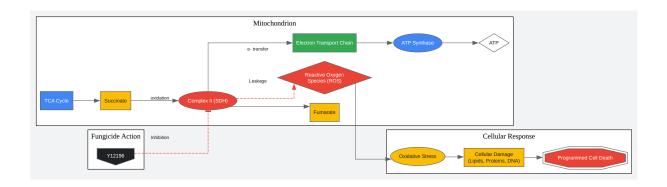


Fungicide	Target Pathogen	EC50 (mg/L)	Reference
Y12196	Botrytis cinerea	0.284 - 20.147	[1]
Boscalid	Botrytis cinerea	0.097 - 54.162	[1]
Y12196	Fusarium asiaticum	No cross-resistance with pydiflumetofen in FaSdhC1A64V mutants	[2]
Boscalid	Alternaria alternata	Sensitive in baseline isolates	[3]
Fluxapyroxad	Alternaria alternata	Sensitive in baseline isolates	[3]
Fluopyram	Alternaria alternata	Sensitive in baseline isolates	[3]
Boscalid	Sclerotinia sclerotiorum	0.068 - 0.219 μg/ml	[4]
Fluopyram	Botrytis cinerea	0.01 to >100 μg/ml	[5][6]
Fluxapyroxad	Botrytis cinerea	<0.01 to 4.19 μg/ml	[5][6]

Mechanism of Action: Inhibition of Succinate Dehydrogenase

Y12196, like other SDHI fungicides, targets and inhibits the activity of the succinate dehydrogenase enzyme (Complex II) in the mitochondrial electron transport chain of fungi. This inhibition disrupts the fungus's ability to produce ATP, the primary energy currency of the cell, and leads to an accumulation of reactive oxygen species (ROS). The overproduction of ROS induces oxidative stress, damages cellular components, and ultimately triggers programmed cell death, or apoptosis.[7][8][9]





Click to download full resolution via product page

Caption: Mechanism of action of Y12196.

Experimental Protocols

The validation of **Y12196**'s fungicidal activity was conducted through standardized in vitro assays. The following is a detailed protocol for the mycelial growth inhibition assay used to determine the EC50 values.

Objective: To determine the concentration of a fungicide that inhibits the mycelial growth of a target fungal pathogen by 50%.

Materials:

- Pure cultures of the target fungal pathogen (e.g., Botrytis cinerea)
- Potato Dextrose Agar (PDA) medium



- Technical grade fungicide (Y12196, boscalid, etc.)
- Sterile distilled water
- Solvent (e.g., dimethyl sulfoxide DMSO, if necessary)
- Sterile Petri dishes (90 mm diameter)
- Sterile cork borer (5 mm diameter)
- Incubator

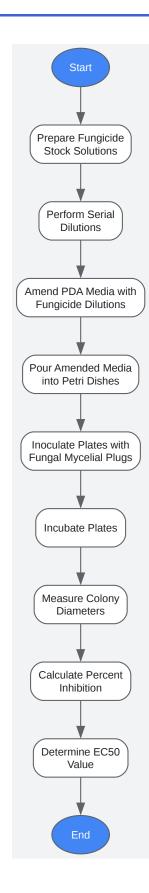
Procedure:

- Fungicide Stock Solution Preparation: Prepare a stock solution of the fungicide in sterile distilled water or an appropriate solvent at a high concentration.
- Serial Dilutions: Perform serial dilutions of the stock solution to obtain a range of desired test concentrations.
- Amended Media Preparation: Add the fungicide dilutions to molten PDA medium (cooled to approximately 45-50°C) to achieve the final test concentrations. Pour the amended media into sterile Petri dishes. A control plate with no fungicide (or only the solvent, if used) should also be prepared.
- Fungal Inoculation: From the margin of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control PDA plate.
- Incubation: Incubate the plates at the optimal temperature for the growth of the specific fungus (e.g., 20-25°C) in the dark.
- Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate nearly reaches the edge of the dish.
- Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition for each fungicide concentration using the following formula:



- Inhibition (%) = [(dc dt) / dc] * 100
 - Where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.
- EC50 Determination: The EC50 value is determined by probit analysis or by plotting the percentage of inhibition against the logarithm of the fungicide concentration and determining the concentration that causes 50% inhibition.





Click to download full resolution via product page

Caption: Workflow for EC50 determination.



Selectivity and Resistance Profile

A key advantage of **Y12196** is its effectiveness against boscalid-resistant strains of Botrytis cinerea, particularly those with the H272R mutation in the SdhB subunit.[1] This indicates a lack of complete cross-resistance with boscalid, making **Y12196** a valuable tool for resistance management strategies. However, cross-resistance has been observed between **Y12196** and boscalid in B. cinerea isolates carrying P225F and N230I mutations in the SdhB subunit.[1] Studies on the selectivity of **Y12196** concerning non-target organisms are ongoing. As with all SDHI fungicides, the potential for effects on non-target organisms that also possess a mitochondrial electron transport chain warrants careful consideration in environmental risk assessments.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Resistance to Fluopyram, Fluxapyroxad, and Penthiopyrad in Botrytis cinerea from Strawberry PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactive oxidant species induced by antifungal drugs: identity, origins, functions, and connection to stress-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Induction of Mitochondrial Reactive Oxygen Species Production by Itraconazole,
 Terbinafine, and Amphotericin B as a Mode of Action against Aspergillus fumigatus PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Reactive oxidant species induced by antifungal drugs: identity, origins, functions, and connection to stress-induced cell death [frontiersin.org]
- 9. umweltbundesamt.de [umweltbundesamt.de]



- 10. Society of Environmental Toxicology and Chemistry Abstract [setac.secureplatform.com]
- To cite this document: BenchChem. [Y12196: A Selective Fungicide Validated for Potent Antifungal Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13902968#validation-of-y12196-as-a-selective-fungicide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com